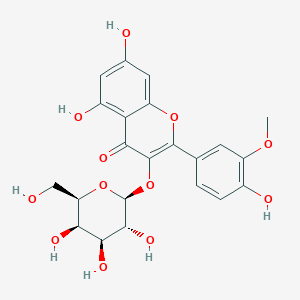
Isorhamnétine 3-O-galactoside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its therapeutic potential in treating conditions like liver injury and thrombosis.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
- One of its key roles is to suppress tumor formation, making it a potential candidate for cancer therapy .
- Regulation of Apoptosis-Related Proteins : Cacticin modulates the expression of apoptosis-related proteins, such as Bcl-2 family members. By balancing pro-apoptotic and anti-apoptotic signals, it promotes cell death .
- Additional Studies Needed : While we know about its broad effects, specific intracellular sites of action and derivative targets remain to be fully elucidated. Further preclinical trials are necessary to validate its potential as an anti-neoplastic drug .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Cacticin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as caspase-3 and caspase-9, which are crucial in the process of apoptosis . Cacticin also interacts with proteins involved in the PI3K/Akt signaling pathway, inhibiting their activity and thereby inducing cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
Cacticin exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cell lines . Cacticin influences cell function by modulating cell signaling pathways such as NF-κB and STAT3, leading to reduced cell migration and invasion . Additionally, cacticin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of cacticin involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Cacticin binds to the active sites of caspase-3 and caspase-9, activating these enzymes and triggering the apoptotic pathway . It also inhibits the activity of the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Furthermore, cacticin modulates gene expression by influencing transcription factors such as NF-κB and STAT3, which play key roles in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cacticin have been observed to change over time. Studies have shown that cacticin remains stable under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to cacticin can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that cacticin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of cacticin vary with different dosages in animal models. At low doses, cacticin has been shown to exert anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, cacticin can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of cacticin are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
Cacticin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through the cytochrome P450 enzyme system, which converts cacticin into its active metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The involvement of cacticin in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
Cacticin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, cacticin can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of cacticin within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of cacticin plays a crucial role in its activity and function. Cacticin has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by inducing mitochondrial membrane permeabilization and release of cytochrome c . Additionally, cacticin can localize in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are directed by specific targeting signals and post-translational modifications, ensuring the precise delivery of cacticin to its sites of action.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Cacticine implique généralement l'extraction à partir de sources naturelles plutôt que des voies chimiques synthétiques. Le processus d'extraction comprend l'extraction par solvant, suivie d'une purification par des techniques chromatographiques .
Méthodes de production industrielle
La production industrielle de la Cacticine est principalement basée sur l'extraction à partir de matières végétales. Le processus implique :
Récolte : Collecte de matières végétales riches en Cacticine.
Extraction : Utilisation de solvants comme l'éthanol ou le méthanol pour extraire le composé.
Purification : Utilisation de méthodes chromatographiques pour isoler et purifier la Cacticine.
Analyse Des Réactions Chimiques
Types de réactions
La Cacticine subit diverses réactions chimiques, notamment :
Oxydation : La Cacticine peut être oxydée pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la partie glycoside de la Cacticine.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle de la structure flavonoïde.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l'anhydride acétique peuvent être utilisés pour les réactions d'acétylation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés désoxy .
Applications de la recherche scientifique
Chimie : Utilisé comme composé de référence dans l'étude des flavonoïdes glycosides.
Biologie : Etudié pour son rôle dans la modulation des voies biologiques, notamment les voies anti-inflammatoires et antioxydantes.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de conditions comme les lésions hépatiques et la thrombose.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels
Mécanisme d'action
La Cacticine exerce ses effets par plusieurs mécanismes :
Activité antioxydante : Améliore le système de défense antioxydant de l'organisme en éliminant les radicaux libres.
Activité anti-inflammatoire : Réduit l'inflammation en inhibant les voies de signalisation pro-inflammatoire.
Activité antithrombotique : Prévient la formation de caillots sanguins en modulant l'agrégation plaquettaire.
Comparaison Avec Des Composés Similaires
La Cacticine est similaire à d'autres flavonoïdes glycosides, mais possède des propriétés uniques qui la distinguent :
Isorhamnétine : La Cacticine est une forme glycosylée de l'Isorhamnétine, ce qui améliore sa solubilité et sa biodisponibilité.
Quercétine : Alors que la Quercétine partage des propriétés antioxydantes similaires, la partie glycoside de la Cacticine offre des activités biologiques supplémentaires.
Conclusion
La Cacticine est un composé prometteur avec des applications diverses dans la recherche scientifique et des utilisations thérapeutiques potentielles. Sa structure chimique unique et ses activités biologiques en font un sujet d'étude précieux dans divers domaines.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-UVHBULKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855824 | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6743-92-6 | |
| Record name | Cacticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CACTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cacticin (Isorhamnetin 3-O-galactoside)?
A1: Cacticin, also known as Isorhamnetin 3-O-galactoside, is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely found in plants and known for their various biological activities.
Q2: What is the molecular formula and weight of Cacticin?
A: Cacticin has the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol. []
Q3: In which plants can Cacticin be found?
A3: Cacticin has been identified in various plant species, including:
- Solidago virga-aurea (Goldenrod) [, ]
- Artemisia apiacea [, ]
- Opuntia ficus-indica var. saboten (Prickly pear cactus) [, ]
- Malus domestica (Apple) []
- Centaurea species []
- Evodia rutaecarpa []
- Pituranthos battandieri []
- Rhododendron anthopogonoides []
- Leucaena leucocephala []
- Artemisia capillaris [, ]
- Calamintha grandiflora []
- Salicornia fruticosa []
- Annona nutans [, ]
- Cryptocarya alba []
- Erucaria microcarpa []
- Halocharis hispida []
Q4: What are the primary biological activities reported for Cacticin?
A4: Research suggests that Cacticin exhibits various biological activities, including:
- Antimicrobial activity: Cacticin demonstrated good antimicrobial activity against Peronophythora litchi, a fungal pathogen affecting lychee trees. []
- Antioxidant activity: Cacticin exhibited potent antioxidant activity in DPPH radical scavenging and lipid peroxidation inhibition assays. [, , , ]
- Hepatoprotective activity: Cacticin demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. []
- Anti-inflammatory activity: Cacticin showed anti-inflammatory effects in both in vitro and in vivo models, specifically targeting HMGB1-induced inflammatory responses. [, ]
- Antinociceptive activity: Cacticin displayed antinociceptive activity in models of acetic acid-induced writhing and formalin-induced pain. [, ]
Q5: How does Cacticin exert its antimicrobial effects against Peronophythora litchi?
A: Proteomics analysis revealed that Cacticin treatment caused significant changes in the protein expression of Peronophythora litchi. Eleven proteins were down-regulated, four were up-regulated, and one was newly induced. Identified proteins were involved in drug stress response, amino acid and sulfur metabolism, membrane transport, and energy metabolism. []
Q6: Can you explain the role of Cacticin in modulating HMGB1-induced inflammatory responses?
A: Cacticin effectively inhibited the release of HMGB1, a crucial nuclear cytokine that triggers vascular inflammation. It also down-regulated HMGB1-dependent inflammatory responses, such as the production of tumor necrosis factor-α (TNF-α) and activation of nuclear factor-κB (NF-κB) in human endothelial cells. Furthermore, it suppressed HMGB1-mediated hyperpermeability and leukocyte migration in mice. []
Q7: What is the significance of Cacticin's antioxidant activity?
A: Cacticin's ability to scavenge free radicals and inhibit lipid peroxidation suggests its potential as a natural antioxidant. This property could be beneficial in preventing or mitigating oxidative stress-related damage in various diseases. [, , , ]
Q8: Are there any studies investigating the structure-activity relationship (SAR) of Cacticin?
A: While specific SAR studies focusing on Cacticin are limited in the provided research, its structural similarity to other flavonoids provides insights into its potential activity. The presence of hydroxyl groups, a common feature in flavonoids, likely contributes to its antioxidant properties. []
Q9: What analytical techniques are commonly employed to identify and quantify Cacticin?
A9: Several analytical techniques are used to characterize and quantify Cacticin, including:
- Thin-layer chromatography (TLC) [, , ]
- High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection [, , , , , ]
- High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS/MS) []
- Ultra-high-performance liquid chromatography diode array detector high-resolution tandem mass spectrometry (UHPLC-DAD-HRMS/MS) []
- Nuclear magnetic resonance (NMR) spectroscopy [, , ]
- Mass spectrometry (MS) [, , ]
- UV spectroscopy [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)


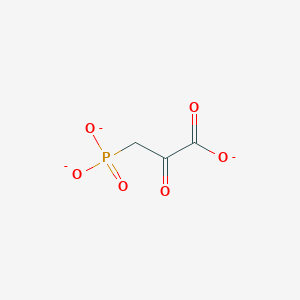
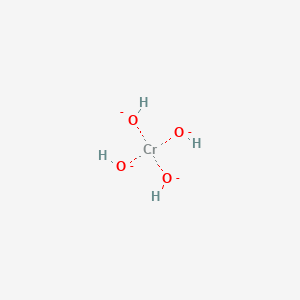

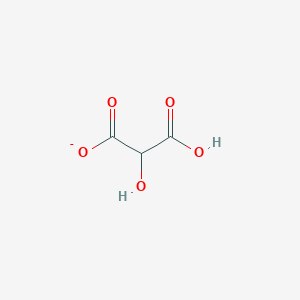
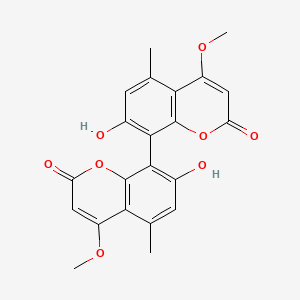
![2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline](/img/structure/B1237635.png)
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
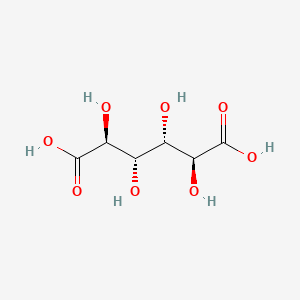
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)

